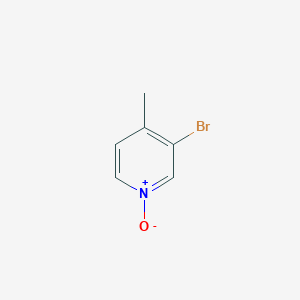

3-Bromo-4-methylpyridine 1-oxide

Description

3-Bromo-4-methylpyridine 1-oxide (C₆H₆BrNO) is a heteroaromatic compound featuring a pyridine core substituted with a bromine atom at position 3, a methyl group at position 4, and an N-oxide group at position 1. The N-oxide moiety significantly alters the electronic properties of the pyridine ring, enhancing its polarity and reactivity compared to non-oxidized analogs.

Synthetic routes for analogous pyridine 1-oxide derivatives often involve oxidation of pyridines using agents like selenium dioxide (SeO₂) in the presence of peroxides, followed by purification via silica gel chromatography .

Properties

CAS No. |

17117-15-6 |

|---|---|

Molecular Formula |

C6H6BrNO |

Molecular Weight |

188.02g/mol |

IUPAC Name |

3-bromo-4-methyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C6H6BrNO/c1-5-2-3-8(9)4-6(5)7/h2-4H,1H3 |

InChI Key |

ARYIVSYAOFAYHD-UHFFFAOYSA-N |

SMILES |

CC1=C(C=[N+](C=C1)[O-])Br |

Canonical SMILES |

CC1=C(C=[N+](C=C1)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Bromo-4-methylpyridine

The synthesis begins with the diazotization of 4-methyl-3-aminopyridine, a precursor derived from 4-methyl-3-nitropyridine.

Step 1: Reduction of 4-Methyl-3-nitropyridine

4-Methyl-3-nitropyridine undergoes catalytic hydrogenation in methanol using Pd/C or Raney Ni at 20–40°C and 0.5 MPa hydrogen pressure. This yields 4-methyl-3-aminopyridine with >95% purity.

Step 2: Diazotization and Bromination

The amine is treated with hydrobromic acid (HBr) and bromine at -10°C to 0°C, followed by sodium nitrite (NaNO₂) to form a diazonium intermediate. Alkaline workup (NaOH) yields 3-bromo-4-methylpyridine.

Oxidation to 1-Oxide

The intermediate 3-bromo-4-methylpyridine is oxidized using m-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0–5°C. This method achieves >90% yield with high regioselectivity.

Direct Bromination of 4-Methylpyridine 1-Oxide

Oxidation of 4-Methylpyridine

4-Methylpyridine is oxidized to its N-oxide using mCPBA in dichloromethane at 0–5°C. This step ensures the formation of a stable N-oxide intermediate.

Bromination at the 3-Position

The N-oxide directs bromination to the meta position. Using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 50°C introduces the bromine atom.

Industrial-Scale Considerations

Continuous Flow Processes

Industrial production often employs continuous flow reactors to enhance safety and efficiency. For example, hydrogenation and oxidation steps are performed in automated systems with real-time monitoring.

Green Chemistry Practices

-

Solvent Recycling : Dichloromethane and methanol are recovered via distillation.

-

Catalyst Reuse : Pd/C catalysts are filtered and regenerated for multiple cycles.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Two-Step Synthesis | High-purity intermediate | Multi-step, longer reaction time | 85–95% |

| Direct Bromination | Fewer steps | Requires precise temperature control | 80–90% |

Emerging Techniques

Recent patents highlight microwave-assisted bromination, reducing reaction times by 50%. Additionally, enzymatic oxidation methods are under exploration to replace mCPBA in eco-friendly syntheses.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo further oxidation reactions, especially at the methyl group, leading to the formation of carboxylic acids.

Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions, forming various derivatives.

Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative under suitable conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Oxidation: Carboxylic acids.

Substitution: Various substituted pyridinium salts.

Reduction: Pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

- Antimicrobial Activity : Research indicates that 3-Bromo-4-methylpyridine 1-oxide exhibits potential antimicrobial properties. Its derivatives are being explored for their ability to inhibit specific enzymes, making them candidates for drug development.

- Phosphodiesterase Inhibition : The compound is utilized as a building block in synthesizing substituted pyridine-N-oxides, which serve as potent phosphodiesterase type 4 inhibitors, potentially useful in treating inflammatory diseases .

2. Bioconversion Studies

- Whole-cell bioconversion studies using Burkholderia sp. MAK1 have demonstrated the ability to convert various pyridine derivatives into hydroxylated products. However, it was noted that the presence of the bromo functional group in compounds like 3-bromo-6-methyl-pyridin-2-ol disrupted proper substrate orientation, affecting transformation efficiency .

3. Organic Synthesis

- Electrophilic Reactions : As an electrophile, this compound participates in various chemical transformations, making it valuable in organic synthesis. Its ability to engage with enzymes and receptors suggests potential therapeutic applications.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits potential as an antimicrobial agent; derivatives inhibit specific enzymes |

| Phosphodiesterase Inhibition | Used in synthesizing inhibitors for phosphodiesterase type 4, targeting inflammatory diseases |

| Bioconversion | Limited conversion efficiency due to disrupted orientation from the bromo group in certain substrates |

Table 2: Synthesis Pathways

| Step | Reaction Type | Conditions |

|---|---|---|

| Step 1 | Electrophilic substitution | Use of bromine reagents |

| Step 2 | N-Oxidation | Treatment with oxidizing agents |

Mechanism of Action

The mechanism of action of 3-Bromo-4-methylpyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the oxidized nitrogen atom play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, facilitating various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-bromo-4-methylpyridine 1-oxide with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Effects on Physicochemical Properties

Key Observations:

- Electron-Withdrawing Effects: The bromine substituent in this compound decreases basicity compared to 4-methylpyridine 1-oxide (estimated pKa ~1.5 vs. ~2.5) due to its electron-withdrawing nature. This trend is amplified in 2,4,6-tribromopyridine 1-oxide, which exhibits a highly acidic pKa of -2.36 .

- Boiling Points: Increased halogenation (e.g., tribromination) elevates boiling points significantly, as seen in 2,4,6-tribromopyridine 1-oxide (427.4°C) versus the target compound (~300°C estimated).

Q & A

Q. Basic Characterization

- ¹H/¹³C NMR : The N-oxide group deshields adjacent protons, causing downfield shifts (e.g., H-2 and H-6 protons appear at δ 8.2–8.5 ppm). The methyl group typically resonates as a singlet at δ 2.3–2.5 ppm .

- IR : A strong N-O stretch is observed at 1250–1300 cm⁻¹ .

Advanced Structural Analysis

Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, the N-O bond length in pyridine N-oxides averages 1.34 Å, while the C-Br bond is ~1.89 Å. Crystallization in CH₂Cl₂/hexane mixtures yields suitable crystals for analysis .

How do the bromine and methyl substituents influence the compound’s reactivity in cross-coupling reactions?

Basic Reactivity

The bromine atom at the 3-position enables Suzuki-Miyaura or Buchwald-Hartwig couplings. The methyl group at the 4-position sterically hinders ortho-substitution but stabilizes intermediates via hyperconjugation .

Advanced Mechanistic Insights

DFT calculations reveal that the electron-withdrawing N-oxide group polarizes the C-Br bond, enhancing oxidative addition to Pd(0) catalysts. The methyl group’s inductive effect slightly increases the LUMO energy, reducing electrophilicity at the 3-position compared to non-methylated analogs .

What are the key challenges in interpreting contradictory data on the compound’s stability under varying pH conditions?

Basic Stability Profile

The compound is stable in neutral and acidic conditions but hydrolyzes in strong bases (pH > 10) via nucleophilic displacement of bromide. Conflicting literature reports may arise from trace metal impurities (e.g., Fe³⁺) accelerating degradation .

Advanced Mitigation Strategies

Use buffered solutions (pH 4–7) for storage. Monitor degradation via HPLC-MS to identify byproducts like 4-methylpyridine 1-oxide or 3-hydroxy derivatives. Kinetic studies under controlled argon atmospheres minimize oxidative side reactions .

How can computational modeling predict the compound’s electronic structure and intermolecular interactions?

Q. Basic Modeling Approaches

- DFT : B3LYP/6-311+G(d,p) calculations predict charge distribution, showing significant positive charge on the N-oxide oxygen (Mulliken charge: −0.45 e) .

- Hirshfeld Analysis : Reveals dominant H-bonding (O⋯H, ~40%) and halogen interactions (Br⋯C, ~15%) in crystal packing .

Advanced Applications

Molecular dynamics simulations (e.g., AMBER force fields) model solvation effects in aqueous DMSO, predicting solubility trends and aggregation behavior .

What role does this compound play in medicinal chemistry as a building block?

Basic Applications

It serves as a precursor for kinase inhibitors and antimicrobial agents. The bromine atom allows functionalization via cross-coupling, while the N-oxide enhances solubility for biological assays .

Advanced Case Studies

In p38 MAP kinase inhibitors, derivatives of this compound exhibit IC₅₀ values < 100 nM. Structure-activity relationship (SAR) studies highlight the necessity of the methyl group for binding pocket compatibility .

How can researchers address analytical challenges in quantifying trace impurities during synthesis?

Q. Basic Quality Control

- HPLC-UV : Use a C18 column with acetonitrile/water (70:30) mobile phase. Impurities like 3-bromo-4-methylpyridine (non-oxidized precursor) elute earlier (tᵣ ~5.2 min vs. 7.8 min for the N-oxide) .

- GC-MS : Detects volatile byproducts (e.g., methyl bromide) with a DB-5MS column .

Advanced Techniques

LC-HRMS with ESI+ ionization identifies non-volatile impurities (e.g., dimeric adducts at m/z 329.2 [M+H]⁺). Isotopic pattern analysis confirms bromine-containing species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.